6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride
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Overview
Description
6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the difluoromethyl group enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the cyclopropanation of aza-1,6-enynes. A transition-metal-free, radical oxidation method has been developed for this purpose, which allows for the formation of the azabicyclo[4.1.0]heptane core under mild conditions . This method is advantageous due to its operational simplicity, rapid completion, and compatibility with a wide range of functional groups and substrates.
Chemical Reactions Analysis
6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones under mild conditions.
Substitution: It can participate in substitution reactions, particularly involving the difluoromethyl group.
Cyclopropanation: The formation of the bicyclic structure itself is a result of a cyclopropanation reaction.
Common reagents used in these reactions include oxidizing agents and radical initiators. The major products formed from these reactions are typically functionalized azabicyclo[4.1.0]heptane derivatives.
Scientific Research Applications
6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential use as a pharmacological agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Chemical Biology: It is used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar compounds to 6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride include other azabicyclo[4.1.0]heptane derivatives such as norcarane and 7,7-dichlorobicyclo[4.1.0]heptane . These compounds share the bicyclic structure but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of the difluoromethyl group in this compound makes it unique by enhancing its stability and activity compared to its analogs.
Properties
IUPAC Name |
6-(difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-6(9)7-1-2-10-4-5(7)3-7;/h5-6,10H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZBLVPSWGCYQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1(C2)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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